3,5-Bis[4-(tert-butyl)phenoxy]-6H-anthra[1,9-CD]isoxazol-6-one
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Overview
Description
3,5-Bis[4-(tert-butyl)phenoxy]-6H-anthra[1,9-CD]isoxazol-6-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of tert-butyl groups and phenoxy substituents attached to an anthra[1,9-CD]isoxazol-6-one core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis[4-(tert-butyl)phenoxy]-6H-anthra[1,9-CD]isoxazol-6-one typically involves multi-step organic reactions. One common method includes the reaction of anthraquinone derivatives with tert-butylphenol in the presence of a suitable catalyst. The reaction conditions often require elevated temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3,5-Bis[4-(tert-butyl)phenoxy]-6H-anthra[1,9-CD]isoxazol-6-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroquinones .
Scientific Research Applications
3,5-Bis[4-(tert-butyl)phenoxy]-6H-anthra[1,9-CD]isoxazol-6-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and as a stabilizer in polymers.
Mechanism of Action
The mechanism of action of 3,5-Bis[4-(tert-butyl)phenoxy]-6H-anthra[1,9-CD]isoxazol-6-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Di-tert-butyl-4-hydroxyphenylpropionic acid
- 3,5-Di-tert-butyl-4-hydroxybenzyl alcohol
- Benzoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, methyl ester
Uniqueness
3,5-Bis[4-(tert-butyl)phenoxy]-6H-anthra[1,9-CD]isoxazol-6-one stands out due to its unique anthra[1,9-CD]isoxazol-6-one core, which imparts distinct chemical and biological properties. Its structural complexity and the presence of multiple functional groups make it a versatile compound for various applications .
Properties
Molecular Formula |
C34H31NO4 |
---|---|
Molecular Weight |
517.6 g/mol |
IUPAC Name |
10,12-bis(4-tert-butylphenoxy)-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-8-one |
InChI |
InChI=1S/C34H31NO4/c1-33(2,3)20-11-15-22(16-12-20)37-26-19-27(38-23-17-13-21(14-18-23)34(4,5)6)30-29-28(26)31(36)24-9-7-8-10-25(24)32(29)39-35-30/h7-19H,1-6H3 |
InChI Key |
QUQKXJKNVMSNDS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC2=CC(=C3C4=C(C5=CC=CC=C5C3=O)ON=C24)OC6=CC=C(C=C6)C(C)(C)C |
Origin of Product |
United States |
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